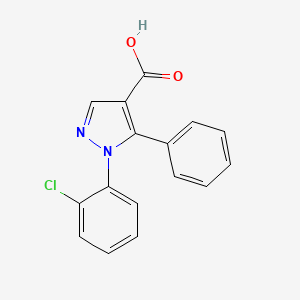

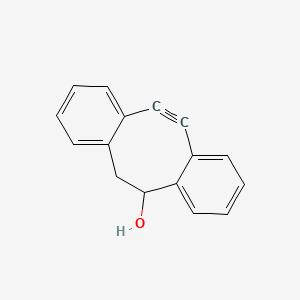

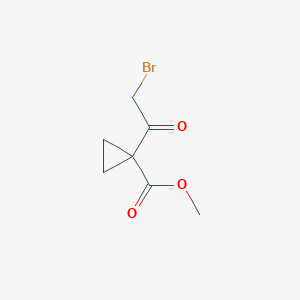

1-(4-Carboxyphenyl)-5-oxopyrrolidine-3-carboxylic acid

Descripción general

Descripción

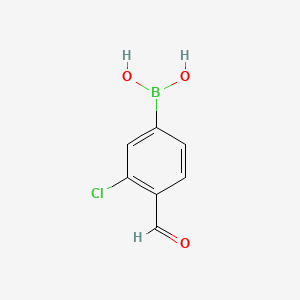

4-Carboxyphenylboronic acid is a boronic acid derivative . It’s used in various reactions including condensation reactions with stabilizer chains at the surface of polystyrene latex, Suzuki coupling reactions, esterification, derivatization of polyvinylamine, synthesis of isotopically labeled mercury, and functionalization of poly-SiNW for detection of dopamine .

Synthesis Analysis

New derivatives of tetrakis (4-carboxyphenyl) porphyrin were designed, synthesized, and characterized by IR, proton NMR, and mass spectroscopy . The successive reactions of TCPP with various amines and hydrazides using a simple synthetic approach through amide bond formation yield corresponding new porphyrin derivatives .Molecular Structure Analysis

Carboxylic acid-based Hydrogen-bonded Organic Frameworks (HOFs) are often formed through intermolecular hydrogen bonding . The structure of a honeycomb network composed of 1,3,5-benzenetricarboxylic acid (trimesic acid) was reported .Chemical Reactions Analysis

Three new thorium-based MOFs based on 1,2,4,5-tetrakis (4-carboxyphenyl)benzene (H4TCPB) were obtained under a similar reaction system (metal salt, ligand, solvent, and acid are the same) .Physical and Chemical Properties Analysis

New derivatives of tetrakis (4-carboxyphenyl) porphyrin were examined using UV-Vis. absorption and fluorescence spectroscopy, fluorescence quantum yield, and fluorescence lifetime studies .Aplicaciones Científicas De Investigación

Synthesis and Biological Prediction

- One-Pot Condensation for Novel Bicyclic Systems : A study describes the synthesis of novel 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-one bicyclic systems through a one-pot condensation of 5-oxopyrrolidine-3-carboxylic acids. This method illustrates the potential of 1-(4-Carboxyphenyl)-5-oxopyrrolidine-3-carboxylic acid in creating new bicyclic structures with predicted biological activities (Kharchenko, Detistov, & Orlov, 2008).

Anticancer and Antimicrobial Activity

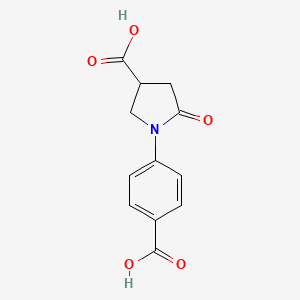

- Derivatives for Anticancer and Antimicrobial Purposes : A 2022 study focused on synthesizing derivatives of 1-(4-acetamidophenyl)-5-oxopyrrolidine carboxylic acid with azole, diazole, and hydrazone moieties. These compounds demonstrated significant anticancer and antimicrobial activities, particularly against multidrug-resistant Staphylococcus aureus strains (Kairytė et al., 2022).

Antibacterial Activity

- Synthesis of Antibacterial Derivatives : Another research synthesized a series of 1,4-disubstituted pyrrolidinone derivatives from 1-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid, revealing significant antibacterial activity in some of these derivatives (Žirgulevičiūtė et al., 2015).

Antioxidant Activity

- Antioxidant Derivatives Synthesis : Research in 2019 synthesized novel 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives, finding that some of these compounds showed potent antioxidant activity, surpassing even known antioxidants like ascorbic acid (Tumosienė et al., 2019).

Nootropic Agents

- Potential Nootropic Activity : A 1994 study investigated the transformation of 4-(aminomethyl)-1-benzyl-2-oxopyrrolidine into carboxamides and other derivatives, testing them for nootropic activity. This highlights the role of similar compounds in developing potential nootropic agents (Valenta, Urban, Taimr, & Polívka, 1994).

Spectroscopic and Quantum Mechanical Study

- Study of Spectroscopic Properties : A 2020 study investigated the spectroscopic properties of a compound similar to this compound, providing insights into the molecular and electronic structure of such compounds (Devi, Bishnoi, & Fatma, 2020).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

The significant photophysical data of all synthesized derivatives was supplementary accessed to examine the cell imaging and cytotoxicity against two cancer cell lines viz. MBA-MD-231 and A375 . The fluorescence lifetime, fluorescence quantum yield, and efficiency of singlet oxygen generation suggest alkyl amine and alkyl hydrazide linked new porphyrin photosensitizers can be useful for PDT agent in cancer treatment .

Propiedades

IUPAC Name |

1-(4-carboxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO5/c14-10-5-8(12(17)18)6-13(10)9-3-1-7(2-4-9)11(15)16/h1-4,8H,5-6H2,(H,15,16)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZECZYSJVJKQKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)C2=CC=C(C=C2)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 2-amino-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate](/img/structure/B1416682.png)

![3-[5-(2,4-Dichlorophenyl)-1,2,4-oxadiazol-3-yl]aniline](/img/structure/B1416684.png)

![Methyl 3-{[4-(trifluoromethyl)piperidino]methyl}benzenecarboxylate](/img/structure/B1416685.png)

![(6-Chloroimidazo[1,2-b]pyridazin-2-yl)methanol](/img/structure/B1416691.png)

![4-(5-chloro-2-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B1416699.png)